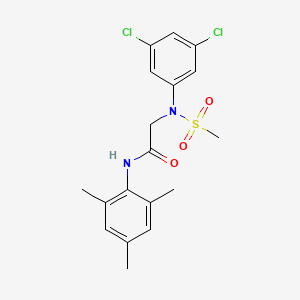![molecular formula C22H19F3N2O3S B3549800 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3549800.png)
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research. MPTP is a benzamide derivative that has been synthesized using various methods. This compound has been studied for its potential applications in pharmaceuticals, as it exhibits promising biological activities.
Mécanisme D'action
The mechanism of action of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including protein kinase C and cyclin-dependent kinase 2. These enzymes play important roles in cell division and proliferation, making this compound a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. This compound has also been found to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, this compound has some limitations, including its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide. Further research is needed to fully understand the mechanism of action of this compound. Additionally, the potential applications of this compound in cancer treatment and anti-inflammatory therapy need to be explored further. Future studies should also focus on developing more efficient synthesis methods for this compound and improving its solubility in water.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. It exhibits anti-tumor and anti-inflammatory activities and has been found to inhibit the activity of certain enzymes. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, further research is needed to fully understand the mechanism of action of this compound and explore its potential applications in pharmaceuticals.
Applications De Recherche Scientifique
4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its potential applications in pharmaceuticals. It has been found to exhibit anti-tumor activity, making it a promising candidate for cancer treatment. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O3S/c1-15-6-12-20(13-7-15)31(29,30)27(2)19-10-8-16(9-11-19)21(28)26-18-5-3-4-17(14-18)22(23,24)25/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRCLHWKHNCVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3549718.png)
![2-[5-(2-methoxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3549724.png)

![{2-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B3549755.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3549762.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549770.png)
![2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3549772.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3549778.png)
![4-{[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3549784.png)


![6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione sulfate](/img/structure/B3549806.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3549814.png)
![N-(3-Chloro-phenyl)-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3549825.png)